1-Bromo-1-[2-(4-methylphenyl)hydrazono]acetone
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Overview
Description
1-Bromo-1-[2-(4-methylphenyl)hydrazono]acetone is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a bromine atom and a hydrazono group attached to an acetone backbone .
Preparation Methods
The synthesis of 1-Bromo-1-[2-(4-methylphenyl)hydrazono]acetone typically involves the reaction of 4-methylphenylhydrazine with bromoacetone under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
1-Bromo-1-[2-(4-methylphenyl)hydrazono]acetone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The hydrazono group can be oxidized to form corresponding azo compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-Bromo-1-[2-(4-methylphenyl)hydrazono]acetone is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Proteomics Research: The compound is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-1-[2-(4-methylphenyl)hydrazono]acetone involves its interaction with specific molecular targets, such as enzymes or receptors, through its hydrazono and bromine functional groups. These interactions can lead to the inhibition or activation of certain biochemical pathways, depending on the nature of the target . The compound’s unique structure allows it to form stable complexes with various biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
1-Bromo-1-[2-(4-methylphenyl)hydrazono]acetone can be compared with other similar compounds, such as:
1-Bromo-1-[2-(4-methoxyphenyl)hydrazono]acetone: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
1-Bromo-1-[2-(4-chlorophenyl)hydrazono]acetone: The presence of a chlorine atom instead of a methyl group can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications in various fields of research .
Properties
CAS No. |
74519-39-4 |
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Molecular Formula |
C10H11BrN2O |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
(1E)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl bromide |
InChI |
InChI=1S/C10H11BrN2O/c1-7-3-5-9(6-4-7)12-13-10(11)8(2)14/h3-6,12H,1-2H3/b13-10+ |
InChI Key |
BQOQSYMNYHEDEJ-JLHYYAGUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C(=O)C)/Br |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)C)Br |
Origin of Product |
United States |
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